Cas no 1309677-21-1 (3-(4-ethoxyphenyl)-N'-(1E)-(2-ethoxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide)

3-(4-ethoxyphenyl)-N'-(1E)-(2-ethoxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide 化学的及び物理的性質
名前と識別子
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- 3-(4-ethoxyphenyl)-N'-(1E)-(2-ethoxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide
- AKOS003819765
- 3-(4-ethoxyphenyl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
- (E)-N'-(2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- F1092-0947
- 3-(4-ethoxyphenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 1309677-21-1
-
- インチ: 1S/C21H22N4O3/c1-3-27-17-11-9-15(10-12-17)18-13-19(24-23-18)21(26)25-22-14-16-7-5-6-8-20(16)28-4-2/h5-14H,3-4H2,1-2H3,(H,23,24)(H,25,26)/b22-14+
- InChIKey: USVPYMMLWFBZNQ-HYARGMPZSA-N
- SMILES: O(CC)C1C=CC(=CC=1)C1C=C(C(N/N=C/C2C=CC=CC=2OCC)=O)NN=1
計算された属性
- 精确分子量: 378.16919058g/mol
- 同位素质量: 378.16919058g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 28
- 回転可能化学結合数: 8
- 複雑さ: 508
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 3.8
- トポロジー分子極性表面積: 88.6Ų
3-(4-ethoxyphenyl)-N'-(1E)-(2-ethoxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1092-0947-5μmol |
3-(4-ethoxyphenyl)-N'-[(1E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide |
1309677-21-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1092-0947-10mg |
3-(4-ethoxyphenyl)-N'-[(1E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide |
1309677-21-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1092-0947-5mg |
3-(4-ethoxyphenyl)-N'-[(1E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide |
1309677-21-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1092-0947-4mg |
3-(4-ethoxyphenyl)-N'-[(1E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide |
1309677-21-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1092-0947-25mg |
3-(4-ethoxyphenyl)-N'-[(1E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide |
1309677-21-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1092-0947-75mg |
3-(4-ethoxyphenyl)-N'-[(1E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide |
1309677-21-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1092-0947-3mg |
3-(4-ethoxyphenyl)-N'-[(1E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide |
1309677-21-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1092-0947-30mg |
3-(4-ethoxyphenyl)-N'-[(1E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide |
1309677-21-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
A2B Chem LLC | BA60470-5mg |
3-(4-ethoxyphenyl)-N'-[(1E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide |
1309677-21-1 | 5mg |
$272.00 | 2024-04-20 | ||
Life Chemicals | F1092-0947-20mg |
3-(4-ethoxyphenyl)-N'-[(1E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide |
1309677-21-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
3-(4-ethoxyphenyl)-N'-(1E)-(2-ethoxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide 関連文献
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
3-(4-ethoxyphenyl)-N'-(1E)-(2-ethoxyphenyl)methylidene-1H-pyrazole-5-carbohydrazideに関する追加情報
Introduction to 3-(4-ethoxyphenyl)-N'-(1E)-(2-ethoxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide (CAS No. 1309677-21-1)
3-(4-ethoxyphenyl)-N'-(1E)-(2-ethoxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide, identified by its CAS number 1309677-21-1, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of this molecule, particularly its dual ethoxyphenyl substituents and a methylidene bridge, contribute to its distinctive chemical and pharmacological profile.
The synthesis of 3-(4-ethoxyphenyl)-N'-(1E)-(2-ethoxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The presence of multiple reactive sites, such as the hydrazide group and the double bond in the methylidene moiety, makes this compound a versatile intermediate in the development of novel bioactive molecules. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for both academic research and industrial applications.
One of the most compelling aspects of this compound is its potential as a lead structure in drug discovery. The pyrazole core is known to interact with various biological targets, including enzymes and receptors, making it an attractive scaffold for designing therapeutic agents. The 4-ethoxyphenyl and 2-ethoxyphenyl groups introduce hydrophobicity and electronic modulation, which can fine-tune the binding affinity and selectivity of the molecule. This has led to several studies exploring its efficacy in inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Recent research has highlighted the compound's promising activity against several chronic diseases. For instance, studies have demonstrated that derivatives of pyrazole-based compounds exhibit significant anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory signaling pathways. The hydrazide group in 3-(4-ethoxyphenyl)-N'-(1E)-(2-ethoxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide also suggests potential interactions with metal ions, which are often involved in various pathological processes. This dual functionality makes it a valuable candidate for further exploration in therapeutic contexts.
In addition to its pharmacological potential, this compound has shown interesting chemical properties that make it useful in material science applications. The rigid pyrazole ring and the conjugated system formed by the methylidene double bond contribute to its stability and reactivity under various conditions. These characteristics have been exploited in designing photoactive materials and sensors, where the compound's ability to absorb light across different wavelengths is highly beneficial.
The structural complexity of 3-(4-ethoxyphenyl)-N'-(1E)-(2-ethoxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide also presents challenges in terms of bioavailability and metabolic stability. However, computational modeling and molecular dynamics simulations have been instrumental in predicting how modifications to the molecule can enhance its pharmacokinetic properties. These tools have helped researchers optimize dosing regimens and delivery systems to maximize therapeutic efficacy while minimizing side effects.
Another area of interest is the synthesis of analogs that retain or improve upon the biological activity of the parent compound. By systematically varying substituents such as the ethoxyphenyl groups or introducing additional functional moieties, scientists can generate libraries of compounds for high-throughput screening. This approach has been successful in identifying novel scaffolds with enhanced potency against specific disease targets.
The role of this compound in interdisciplinary research cannot be overstated. Its applications span from fundamental studies on enzyme mechanisms to clinical trials evaluating its therapeutic potential. Collaborations between chemists, biologists, and pharmacologists have been crucial in translating laboratory findings into tangible benefits for patients. The growing body of evidence supporting the efficacy of pyrazole derivatives continues to drive innovation in drug development pipelines.
Future directions for research on 3-(4-ethoxyphenyl)-N'-(1E)-(2-ethoxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide include exploring its role in precision medicine approaches. By understanding how genetic variations influence individual responses to this compound, researchers can develop personalized treatment strategies that leverage its unique properties. Additionally, investigating its interactions with other drug candidates may reveal synergistic effects that could lead to combination therapies with improved outcomes.
In conclusion,3-(4-ethoxyphenyl)-N'-(1E)-(2-ethoxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide (CAS No. 1309677-21-1) represents a fascinating example of how structural complexity can be harnessed for therapeutic benefit. Its diverse applications across multiple disciplines underscore the importance of continued investment in basic research and translational studies. As our understanding of biological systems evolves,this compound will undoubtedly play a significant role in shaping the future of pharmaceutical innovation.
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